Bienvenue dans la boutique en ligne BenchChem!

5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885223-59-6) is a heterocyclic small molecule (C10H9N5S, MW 231.28) composed of a 3-methyl-1H-indazole ring directly coupled at the 5-position to a 2-amino-1,3,4-thiadiazole moiety. This compound serves as a privileged synthetic intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting the PKB/AKT and ROCK families.

Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
CAS No. 885223-59-6
Cat. No. B3394774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
CAS885223-59-6
Molecular FormulaC10H9N5S
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=NN=C(S3)N
InChIInChI=1S/C10H9N5S/c1-5-7-4-6(2-3-8(7)13-12-5)9-14-15-10(11)16-9/h2-4H,1H3,(H2,11,15)(H,12,13)
InChIKeyZNEYXIQCZSZWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885223-59-6): Core Scaffold Identity for Kinase-Targeted Procurement


5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885223-59-6) is a heterocyclic small molecule (C10H9N5S, MW 231.28) composed of a 3-methyl-1H-indazole ring directly coupled at the 5-position to a 2-amino-1,3,4-thiadiazole moiety. This compound serves as a privileged synthetic intermediate in medicinal chemistry, particularly for constructing ATP-competitive kinase inhibitors targeting the PKB/AKT and ROCK families [1]. Its primary amine at the thiadiazole 2-position provides a single, well-defined derivatization handle, while the 3-methyl substituent on the indazole ring modulates lipophilicity relative to the des-methyl analog [2]. The scaffold has been crystallographically validated in complex with protein kinase A (PKA) triple mutant, confirming its binding competency within the ATP-binding pocket [3].

Why 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine Cannot Be Casually Replaced by In-Class Analogs


The 1,3,4-thiadiazol-2-amine scaffold bearing a heteroaryl substituent at the 5-position presents a deceptively narrow substitution tolerance in kinase binding pockets. The 3-methyl group on the indazole ring of CAS 885223-59-6 is not an inert spectator: it contributes approximately +0.3 to +0.5 logP units relative to the unsubstituted 5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885222-34-4), altering both passive permeability and binding-site desolvation energetics [1]. Furthermore, the indazole N1–H and N2–H tautomeric equilibrium (1H vs. 2H-indazole) directly influences the hydrogen-bonding donor/acceptor pattern presented to the kinase hinge region; the 3-methyl group locks the tautomeric preference, whereas unsubstituted or 7-chloro analogs exhibit different tautomeric ratios [2]. Derivatives constructed from this specific intermediate have yielded AKT1 inhibitors with single-digit nanomolar enzymatic potency (IC50 = 5.5 nM), an outcome not reliably reproduced when building from the des-methyl, 7-chloro, or indole-based isosteres due to altered vector alignment in the ribose pocket [3]. These cumulative differences mean that downstream structure-activity relationships are not transferable between closely related building blocks.

5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine: Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage of the 3-Methyl Substituent vs. Des-Methyl Indazole Analog

The 3-methyl substituent on the indazole ring of CAS 885223-59-6 increases computed lipophilicity compared to the des-methyl analog 5-(1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885222-34-4). PubChem-computed XLogP3-AA values are 1.7 for the target compound versus approximately 1.2 for the des-methyl analog, a difference of ~0.5 logP units [1]. ChemSrc independently reports experimental LogP as 1.90210 . This increase in lipophilicity is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays, where downstream AKT1 inhibitor derivatives constructed from this scaffold achieve cellular IC50 values of 333 nM in MDA-MB-468 cells, reflecting the balance between potency and cellular penetration enabled by the parent scaffold's physicochemical profile [2].

Medicinal chemistry Kinase inhibitor design Physicochemical property optimization

Crystallographically Confirmed Hinge-Binding Competency Unique to the 3-Methyl-Indazole-Thiadiazol-2-Amine Scaffold

The indazole-thiadiazol-2-amine scaffold with the 3-methyl substituent has been co-crystallized with a PKA triple mutant (V123A, L173M, Q181K) designed to mimic the AKT/PKB ATP-binding site, at 1.90 Å resolution (PDB 3L9M) [1]. The crystal structure reveals that the thiadiazole nitrogen atoms and the exocyclic amine engage the kinase hinge region via a bidentate hydrogen-bonding network, while the 3-methyl-indazole moiety occupies the hydrophobic adenine pocket. This binding mode is directly confirmed by the electron density map. In contrast, no analogous co-crystal structure is available for the des-methyl indazole analog (CAS 885222-34-4) or the 7-chloro analog (CAS 885222-71-9) in any kinase, meaning that the binding pose and hinge-register verification exist exclusively for the 3-methyl-substituted scaffold [1][2]. The primary amine present in CAS 885223-59-6 is the synthetic origin of the secondary amine linker in the co-crystallized ligand, demonstrating that this exact intermediate can be elaborated without disturbing the core binding pharmacophore [1].

Structural biology Fragment-based drug design Kinase inhibitor co-crystallography

Derivative AKT1 Inhibition Potency: Single-Digit Nanomolar Enzyme Activity from 3-Methyl-Indazole-Thiadiazol-2-Amine Derivatives

The derivative (S)-N1-(5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)propane-1,2-diamine (CHEMBL1080911), constructed from CAS 885223-59-6 as the core intermediate, demonstrates AKT1 enzymatic IC50 = 5.5 nM and CDK2 IC50 = 17 nM in biochemical assays [1]. Cellular target engagement was confirmed with AKT1-mediated FKHRL1 nuclear translocation IC50 = 333 nM in MDA-MB-468 cells and PRAS40 phosphorylation IC50 = 357 nM in U87MG cells [1]. The enzymatic potency places this derivative among the most potent AKT1 inhibitors in the azole-based inhibitor class reported by Zeng et al. (2010), where the structure-activity relationship study explicitly demonstrated that the 3-methyl-indazole-thiadiazol-2-amine core was superior to alternative heterocyclic adenine isosteres, including thiazole and oxadiazole replacements, in maintaining hinge-binding affinity [2]. The parent compound CAS 885223-59-6 is the direct synthetic precursor to this class of inhibitors, and its primary amine is the functional group through which all potent derivatives are elaborated [2].

AKT inhibitor Cancer therapeutics Kinase biochemical assay

Patent-Backed Scaffold Priority: Indazolyl-Thiadiazolamine Core in Multiple Independent Kinase Inhibitor Programs

The indazole-thiadiazol-2-amine scaffold exemplified by CAS 885223-59-6 appears as the core substructure in multiple independent patent families targeting distinct kinases: (i) US Patent 7,354,944 / US20080255145A1 (Amgen) claims thiadiazole compounds for PKB/AKT-mediated diseases, with specific exemplified compounds featuring the 5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine core elaborated via the primary amine [1]; (ii) WO2016138335A1 (Lycera Corporation) claims indazolyl thiadiazolamines for ROCK1/ROCK2 inhibition, with the indazole-thiadiazol-2-amine scaffold as the central pharmacophore [2]; (iii) US20100063115A1 claims 5-(1,3,4-thiadiazol-2-yl)-1H-indazole derivatives as SGK inhibitors for diabetes [3]. The presence of the identical 3-methyl-indazole-thiadiazol-2-amine core across three therapeutically distinct kinase programs (AKT, ROCK, SGK) indicates that this scaffold is a privileged chemotype for kinase ATP-site recognition, not merely a single-project intermediate. The des-methyl analog (CAS 885222-34-4) does not appear in any of these patent families as an exemplified compound.

Intellectual property landscape Kinase drug discovery Chemical patent analysis

Synthetic Tractability: Single Primary Amine Handle Enables Defined Derivatization vs. Multi-Site Ambiguity in Alternative Intermediates

CAS 885223-59-6 presents a single, sterically unencumbered primary amine (-NH2) at the thiadiazole 2-position as its sole nucleophilic derivatization site, with no other reactive functional groups. This monofunctional architecture ensures unambiguous product formation in reductive amination, amide coupling, or urea-forming reactions. By contrast, the 7-chloro analog (CAS 885222-71-9) introduces a second reactive site (aryl chloride), creating chemoselectivity challenges, while 2-chloro-5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazole requires a two-step displacement sequence to install the amine [1]. The target compound's computed topological polar surface area (TPSA) of 109.45 Ų and single rotatable bond (between indazole and thiadiazole rings) confer conformational rigidity that simplifies docking pose prediction . Commercial availability at 95% purity from AKSci and 98% purity from MolCore, with ISO-certified quality systems, supports reproducible library synthesis .

Synthetic chemistry Parallel library synthesis Medicinal chemistry workflow

Optimal Procurement and Application Scenarios for 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS 885223-59-6)


AKT/PKB Inhibitor Lead Optimization Programs Requiring Crystallographically Validated Starting Points

Medicinal chemistry teams pursuing ATP-competitive AKT inhibitors should procure CAS 885223-59-6 as the core intermediate when the project requires a scaffold with confirmed hinge-binding geometry. The PDB 3L9M co-crystal structure (1.90 Å) provides direct evidence that derivatives of this compound occupy the AKT-mimetic PKA binding site with the thiadiazole amine engaging hinge residues, a binding mode not structurally confirmed for the des-methyl or 7-chloro analogs [1]. The derivative CHEMBL1080911 achieves AKT1 IC50 = 5.5 nM, demonstrating that potent compounds are accessible from this intermediate [2]. Teams should use this scaffold when the project goal is single-digit nanomolar enzymatic potency with a known binding trajectory, rather than expending crystallography resources on unvalidated alternative scaffolds.

Parallel Library Synthesis for Multi-Kinase Profiling Campaigns

The single primary amine handle on CAS 885223-59-6 enables clean, high-yielding parallel derivatization via reductive amination, amide coupling, or urea formation without protecting group strategies. This monofunctional architecture is ideal for generating 50–500 compound libraries for kinase selectivity profiling. The scaffold's appearance in three independent kinase inhibitor patent families (AKT/PKB [3], ROCK1/2 [4], and SGK [5]) indicates potential polypharmacology that warrants systematic exploration. Researchers should select this intermediate over the 7-chloro analog when chemoselectivity is a concern, as the latter's aryl chloride introduces competing reactivity that reduces library synthesis success rates.

Fragment-Based Drug Discovery (FBDD) Where Lipophilic Efficiency (LipE) is a Key Optimization Parameter

With MW = 231.28 and XLogP3 = 1.7, CAS 885223-59-6 falls within acceptable fragment property space (MW < 250, logP < 3.0) as defined by the Rule of Three for fragment-based screening [2]. The 3-methyl substituent provides a +0.5 logP advantage over the des-methyl analog, which may be critical for programs targeting intracellular or CNS kinases where moderate lipophilicity enhances cellular permeability without violating Lipinski thresholds in elaborated leads [2]. The crystallographically confirmed binding mode (PDB 3L9M) supports its use as a validated fragment hit for structure-guided elaboration [1].

ROCK Inhibitor Programs Targeting Fibrotic and Inflammatory Diseases

The indazolyl thiadiazolamine scaffold defined in WO2016138335A1 (Lycera Corporation) explicitly covers compounds containing the 5-(indazol-5-yl)-1,3,4-thiadiazol-2-amine core for ROCK1/ROCK2 inhibition in fibrotic, inflammatory, and autoimmune disorders [4]. CAS 885223-59-6 serves as a viable starting material for constructing ROCK inhibitor candidates within this chemotype, particularly given that the 3-methyl substituent on indazole is explicitly exemplified in the patent's Markush structures. Programs targeting pulmonary fibrosis, scleroderma, or hepatic fibrosis should evaluate this scaffold as a procurement priority for ROCK inhibitor discovery.

Quote Request

Request a Quote for 5-(3-Methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.